Product packaging for 2-Hydroxy-4-(2-methylphenyl)pyridine(Cat. No.:CAS No. 1159820-69-5)

2-Hydroxy-4-(2-methylphenyl)pyridine

Cat. No.: B3215223
CAS No.: 1159820-69-5
M. Wt: 185.22 g/mol
InChI Key: JMRXAPIVLUMSSU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-methylphenyl)pyridine is a chemical compound offered for research and development purposes. This compound is part of the pyridine family, a nitrogen-bearing heterocycle recognized as a privileged scaffold in medicinal chemistry due to its presence in a diverse range of clinically useful agents . The pyridine structure is a fundamental building block in the design of novel molecular frameworks for pharmaceutical and agrochemical applications . While specific biological data for this exact compound is not fully established, structurally similar 2-hydroxypyridine derivatives are frequently investigated as key intermediates and core structures in the synthesis of potential therapeutic agents. For instance, research into 2-hydroxy-4-phenylthiophene-3-carbonitrile compounds has shown their design and application as small molecular weight inhibitors targeting the PD-1/PD-L1 immune checkpoint, a significant pathway in cancer immunotherapy . Furthermore, various pyridine derivatives have been extensively studied and demonstrated a wide spectrum of pharmacological activities in scientific literature, including antibacterial, antiviral, and anticancer properties . As a standard safety precaution for laboratory chemicals, related pyridine compounds have been classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) in a well-ventilated area. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B3215223 2-Hydroxy-4-(2-methylphenyl)pyridine CAS No. 1159820-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRXAPIVLUMSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671752
Record name 4-(2-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-69-5
Record name 4-(2-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4 2 Methylphenyl Pyridine

Diverse Synthetic Routes to 2-Hydroxy-4-(2-methylphenyl)pyridine and its Precursors

The construction of the this compound framework can be achieved through several convergent and linear strategies, including building the ring system from acyclic precursors or modifying a pre-existing pyridine (B92270) core.

Multi-component reactions (MCRs) offer an efficient pathway to complex pyridine structures by combining three or more starting materials in a single operation, thereby enhancing atom economy and reducing waste. mdpi.com A general and powerful approach for synthesizing substituted 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones) is the one-pot reaction of an aldehyde, an active methylene (B1212753) nitrile (like ethyl cyanoacetate), a ketone, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). acs.org

A plausible MCR route to a precursor of the target compound could involve the reaction of 2-methylbenzaldehyde, ethyl cyanoacetate, an appropriate ketone, and ammonium acetate. Subsequent functional group manipulations would then be required to yield the final product. Another established strategy is the Guareschi-Thorpe condensation, which prepares 2,6-dihydroxypyridines, although this would necessitate a subsequent dehydroxylation step to achieve the desired substitution pattern.

Cyclization reactions of 1,5-dicarbonyl compounds with an ammonia source are also a fundamental method for pyridine synthesis. Furthermore, transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a sophisticated method for constructing the pyridine ring system, offering access to complex substitution patterns not easily attainable through classical methods. orgsyn.org

Reaction NameReactantsKey FeaturesReference
Hantzsch Dihydropyridine SynthesisAldehyde, β-Ketoester (2 equiv.), AmmoniaForms a dihydropyridine, requires subsequent oxidation. organic-chemistry.org
One-Pot Four-Component ReactionAldehyde, Ethyl Cyanoacetate, Ketone, Ammonium AcetateHigh atom economy, produces 2-pyridone derivatives directly. acs.org
Bohlmann-Rahtz Pyridine SynthesisEnamine, α,β-Unsaturated KetoneThermal cyclization-dehydration sequence. organic-chemistry.org
[2+2+2] CycloadditionAlkyne (2 equiv.), NitrileTransition-metal catalyzed (e.g., Co, Ni), versatile for complex pyridines. orgsyn.org

Organometallic cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, particularly for linking aryl moieties. To construct the 4-(2-methylphenyl) linkage on the pyridine ring, the Suzuki-Miyaura and Negishi reactions are prominent choices. These methods typically involve the coupling of a halogenated pyridine derivative with an organometallic reagent.

A viable strategy would be the Suzuki coupling of a 4-halo-2-hydroxypyridine (or a protected version, such as 2-alkoxy-4-halopyridine) with (2-methylphenyl)boronic acid. This reaction is typically catalyzed by a palladium(0) complex with appropriate ligands. For instance, systems using Pd(OAc)₂ with phosphine (B1218219) ligands like (o-tolyl)₃P have proven effective for coupling aryl halides with pyridyl aluminum reagents, a related transformation. organic-chemistry.org Similarly, a Negishi coupling could be employed, using a 2-methylphenylzinc halide with a 4-halopyridine precursor, often catalyzed by palladium complexes incorporating N-heterocyclic carbene (NHC) or phosphine ligands. organic-chemistry.org These reactions are valued for their high functional group tolerance and broad substrate scope.

Coupling ReactionPyridine SubstrateArylating ReagentTypical CatalystReference
Suzuki-Miyaura4-Bromo-2-hydroxypyridine(2-Methylphenyl)boronic acidPd(PPh₃)₄, PdCl₂(dppf) researchgate.netpsu.edu
Negishi4-Iodo-2-hydroxypyridine(2-Methylphenyl)zinc chloridePd₂(dba)₃ / X-Phos organic-chemistry.org
Stille4-Triflyloxy-2-hydroxypyridine(2-Methylphenyl)tributylstannanePd(PPh₃)₄ organic-chemistry.org
Hiyama4-Chloro-2-hydroxypyridine(2-Methylphenyl)trimethoxysilanePdCl₂ / Ligand researchgate.net

The synthesis can also commence from a pre-formed, commercially available pyridine ring, followed by the sequential introduction of the required functional groups. This approach relies on robust functional group interconversion (FGI) strategies. vanderbilt.edu

A key transformation is the conversion of a 2-aminopyridine (B139424) to a 2-hydroxypyridine (B17775). This is classically achieved via diazotization of the amino group with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium, followed by hydrolysis of the resulting diazonium salt. orgsyn.org This allows for a synthetic route starting from a 2-amino-4-halopyridine, where the aryl group is first installed via cross-coupling at the C4 position, followed by conversion of the C2-amino group to the hydroxyl function.

Alternatively, a 2-chloropyridine (B119429) derivative can serve as a precursor. The chloro group can be hydrolyzed to a hydroxyl group (or its pyridone tautomer) under basic conditions, often requiring elevated temperatures. google.com Therefore, a 2,4-dichloropyridine (B17371) could be selectively arylated at the more reactive C4 position, followed by hydrolysis of the C2-chloro group.

Starting GroupTarget GroupReagents and ConditionsReference
-NH₂ (at C2)-OH1. NaNO₂, H₂SO₄, 0-5°C; 2. H₂O, Heat orgsyn.org
-Cl (at C2)-OHKOH, Ethylene glycol, 150°C google.com
-H (at C4)-BrBr₂, Oleum vanderbilt.edu
-NO₂ (at C4)-NH₂Fe powder, HCl, Ethanol google.com

Mechanistic Investigations of Synthetic Pathways Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving the synthesis of the target compound.

For syntheses involving multi-component reactions, the mechanism often proceeds through a cascade of classical organic reactions. For instance, a plausible mechanism for a pyridine synthesis based on a tandem Knoevenagel–Michael protocol begins with the condensation of an aldehyde and an active methylene compound to form a Knoevenagel adduct. mdpi.com This electron-deficient intermediate then undergoes a Michael addition from a suitable nucleophile (e.g., an enamine or enolate), followed by cyclization and elimination/oxidation to furnish the aromatic pyridine ring. mdpi.com

In organometallic cross-coupling, the Suzuki-Miyaura reaction follows a well-established catalytic cycle. The cycle is initiated by the oxidative addition of the 4-halopyridine derivative to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the 2-methylphenyl group is transferred from the boronic acid (as a borate (B1201080) complex) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

The choice of catalyst and reaction conditions exerts profound control over the outcome of synthetic transformations. In cyclization reactions, the nature of the catalyst can dictate both yield and selectivity. For example, in the vapor-phase aminocyclization to produce substituted pyridines, the use of mesoporous solid acid catalysts like Zn-Al-MCM-41 has been studied. elsevierpure.com Research showed that the conversion and selectivity were highly dependent on the catalyst's acidity, which could be tuned by altering the Si/(Zn+Al) ratio. elsevierpure.com An optimal ratio led to higher yields, while deviations resulted in decreased conversion due to a change in the number of available Brønsted acid sites. elsevierpure.com

Influence of Reaction Conditions on the Aminocyclization of 4-Methyl Acetophenone over Zn-Al-MCM-41(21) Catalyst elsevierpure.com
Parameter VariedCondition4-MAP Conversion (%)2,6-BP Selectivity (%)
Temperature350°C67.862.5
Temperature400°C75.470.3
Temperature450°C69.264.1
Molar Ratio (4-MAP:CH₂O:NH₃)1:2:275.470.3
Molar Ratio (4-MAP:CH₂O:NH₃)1:2:368.563.4
*4-MAP = 4-Methyl acetophenone; 2,6-BP = 2,6-bis(4-methylphenyl)pyridine. Data illustrates the optimization of reaction parameters.

Strategies for Derivatization and Further Functionalization of this compound

The derivatization of the this compound core is achieved through a variety of chemical transformations that target either the pyridine ring or the pendant 2-methylphenyl moiety. These modifications are instrumental in creating a library of analogues with tailored properties for diverse applications.

The electronic nature of the 2-pyridone ring governs its reactivity towards electrophiles and nucleophiles. The pyridone ring is considered electron-rich, particularly at the C3 and C5 positions, making them susceptible to electrophilic attack. Conversely, the C4 and C6 positions are more electron-deficient and can undergo nucleophilic substitution, especially if a suitable leaving group is present. nih.gov

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions on the 2-pyridone ring of this compound are predicted to occur preferentially at the C3 and C5 positions. This is due to the electron-donating effect of the hydroxyl/oxo group and the nitrogen atom, which increases the electron density at these positions. The 4-(2-methylphenyl) group, being an aryl substituent, can also undergo electrophilic substitution, with the methyl group directing incoming electrophiles to the ortho and para positions of the phenyl ring.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would be expected to yield 3-nitro and 5-nitro derivatives of the pyridone ring, as well as nitro-substituted products on the 2-methylphenyl ring. The specific regioselectivity can be influenced by reaction conditions and the steric hindrance imposed by the existing substituents.

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the pyridine ring is less common unless an activating group, such as a halogen, is present at the C4 or C6 position. researchgate.net If this compound were to be first halogenated, subsequent nucleophilic attack by various nucleophiles (e.g., amines, alkoxides, thiols) could be achieved. The reactivity of halopyridines towards nucleophiles often follows the order F > Cl > Br > I, depending on the nature of the nucleophile and the reaction conditions. uoanbar.edu.iq

The 2-pyridone moiety itself can act as a nucleophile. N-alkylation and O-alkylation are common derivatization pathways. nih.gov The regioselectivity of these reactions (N- versus O-alkylation) can be controlled by the choice of base, solvent, and alkylating agent.

Table 1: Predicted Major Products of Electrophilic Substitution on this compound
ReactionReagentsPredicted Major Product(s) on Pyridine RingPredicted Major Product(s) on Phenyl Ring
NitrationHNO₃/H₂SO₄3-Nitro-4-(2-methylphenyl)-2-pyridone, 5-Nitro-4-(2-methylphenyl)-2-pyridone2-Hydroxy-4-(2-methyl-x-nitrophenyl)pyridine
BrominationBr₂/FeBr₃3-Bromo-4-(2-methylphenyl)-2-pyridone, 5-Bromo-4-(2-methylphenyl)-2-pyridone2-Hydroxy-4-(x-bromo-2-methylphenyl)pyridine
Friedel-Crafts AcylationRCOCl/AlCl₃3-Acyl-4-(2-methylphenyl)-2-pyridone, 5-Acyl-4-(2-methylphenyl)-2-pyridone2-Hydroxy-4-(x-acyl-2-methylphenyl)pyridine

To overcome the limitations of inherent reactivity and achieve functionalization at specific, less reactive positions, directed C-H functionalization has emerged as a powerful strategy. rsc.org This approach utilizes a directing group to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and subsequent transformation.

For this compound, the hydroxyl group (or a protected form) can act as a directing group. For instance, directed ortho-metalation (DoM) using strong bases like organolithium reagents can facilitate deprotonation at the C3 position. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

Transition metal-catalyzed C-H activation is another sophisticated method for directed functionalization. Catalysts based on palladium, rhodium, and ruthenium have been extensively used for the C-H functionalization of pyridones. nih.govnih.govacs.orgacs.org The directing group, which can be the pyridone nitrogen or a substituent on the ring, guides the catalyst to a specific C-H bond. For example, a directing group at the nitrogen atom can facilitate C6-arylation.

The 2-methylphenyl group can also participate in directed C-H functionalization. The methyl group can direct metalation to its ortho position, or the pyridine nitrogen can direct functionalization at the C2' position of the phenyl ring through cyclometalation.

Table 2: Strategies for Directed Functionalization of 4-Aryl-2-pyridones
PositionMethodologyDirecting GroupCatalyst/ReagentExample TransformationReference
C3Directed ortho-Metalation (DoM)O-silyl ethern-BuLi, then ElectrophileIntroduction of alkyl, aryl, or silyl (B83357) groups nih.gov
C4Traceless Directing Group StrategyC3-Carboxylic acidRh(III) catalystC-H Alkenylation with styrenes acs.org
C6C-H HeteroarylationN-pyridylCu(II) catalystCoupling with 1,3-azoles nih.gov
Phenyl Ring (ortho to methyl)Directed ortho-Metalation (DoM)Methyl groups-BuLi/TMEDAIntroduction of various electrophilesGeneral DoM principle

Theoretical and Computational Chemistry Investigations of 2 Hydroxy 4 2 Methylphenyl Pyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

DFT has proven to be a powerful tool for investigating the fundamental properties of molecules. For 2-hydroxy-4-(2-methylphenyl)pyridine, DFT calculations offer a detailed picture of its geometric and electronic nature.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of pyridine (B92270) and similar heterocyclic compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to find the optimized molecular structure. nih.govirjweb.com This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. nih.gov For complex molecules, a potential energy surface (PES) scan can be performed by systematically changing specific dihedral angles to identify the global minimum energy conformer. nih.gov For instance, in a study of a hexahydropyrimidine (B1621009) derivative, the dihedral angles were rotated in steps to map the energetic landscape and find the most stable structure in both the gas phase and in solution. nih.gov The optimized geometry reveals key structural parameters such as bond lengths and bond angles. nih.govirjweb.com For example, in a related pyrimidine (B1678525) derivative, DFT calculations showed that the pyrimidine ring attached to a benzimidazole (B57391) moiety was found to be planar. irjweb.com

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.netyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor, respectively. irjweb.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.net

DFT calculations are widely used to determine the energies of the HOMO and LUMO and the corresponding energy gap. nih.govresearchgate.net These calculations provide insights into the charge transfer that can occur within the molecule. irjweb.comresearchgate.net The distribution of the HOMO and LUMO across the molecular structure can indicate the regions most susceptible to electrophilic and nucleophilic attack. For instance, in many organic molecules, the HOMO is often localized on electron-rich aromatic rings or heteroatoms, while the LUMO may be distributed over electron-deficient regions.

Computational ParameterDescription
HOMO Highest Occupied Molecular Orbital; region of the molecule most likely to donate electrons.
LUMO Lowest Unoccupied Molecular Orbital; region of the molecule most likely to accept electrons.
Energy Gap (ΔE) The energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO). A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge distribution. researchgate.net Red-colored regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions represent positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. researchgate.net

For heterocyclic compounds, MEP analysis can identify the most reactive sites. For example, the nitrogen atoms in a pyridine ring are typically regions of negative potential, making them likely sites for protonation or interaction with electrophiles. The distribution of electrostatic potential across the aromatic rings and substituent groups provides a comprehensive picture of the molecule's charge landscape. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a widely used computational method for studying the electronic excited states of molecules, providing crucial information about their photophysical behavior. rsc.orgresearchgate.netchemrxiv.org It allows for the calculation of properties related to the absorption and emission of light. rsc.org

TD-DFT calculations can predict the electronic absorption spectra of a molecule by determining the energies and oscillator strengths of its electronic transitions from the ground state to various excited states. researchgate.net These calculations can help to understand the nature of these transitions, such as whether they are localized excitations or involve charge transfer between different parts of the molecule. The predicted absorption wavelengths can then be compared with experimental UV-Vis spectra to validate the computational methodology. nih.gov For example, in studies of similar heterocyclic compounds, TD-DFT has been successfully used to identify π-to-π* transitions. nih.gov

TD-DFT is also instrumental in understanding the emission properties of molecules, such as fluorescence. nih.gov Following electronic excitation, a molecule can relax to its lowest excited state and then return to the ground state by emitting a photon. The energy of this emitted photon is typically lower than the absorbed photon, resulting in a phenomenon known as a Stokes shift. TD-DFT can be used to optimize the geometry of the molecule in its first excited state, which is crucial for predicting emission energies. researchgate.net

Furthermore, TD-DFT can elucidate the mechanisms of photophysical processes such as aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT). nih.govsemanticscholar.org In AIE-active molecules, emission is enhanced in the aggregated or solid state due to the restriction of intramolecular rotations that would otherwise lead to non-radiative decay. semanticscholar.org The TICT state, which can be a pathway for non-radiative decay, is often characterized by a twisted conformation and significant charge separation in the excited state. nih.govsemanticscholar.org Computational studies can explore the potential energy surfaces of the excited state to understand these deactivation pathways. In some hydroxyphenyl-substituted heterocyclic systems, an excited-state intramolecular proton transfer (ESIPT) can occur, leading to a large Stokes-shifted emission from the resulting tautomer. nih.govresearchgate.net TD-DFT calculations can model this process and explain the observed fluorescence, or lack thereof. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bond connecting the pyridine and the 2-methylphenyl rings. This rotation gives rise to different conformers, each with a unique spatial arrangement and, consequently, distinct energetic and interaction profiles. The presence of the methyl group in the ortho position of the phenyl ring introduces steric hindrance, which is expected to influence the preferred dihedral angle and the rotational energy barrier.

Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of molecules like this compound. By simulating the atomic motions over time, MD can provide insights into the accessible conformations, the transition rates between them, and their relative populations. Such simulations can reveal how the interplay of steric and electronic effects governs the molecule's three-dimensional structure. For instance, studies on other substituted biaryl systems have shown that the conformational preferences can significantly impact their chemical reactivity and biological activity.

Quantum Chemical Analysis of Tautomerism and Isomerization in 2-Hydroxypyridine (B17775) Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the energetics of the 2-hydroxypyridine (enol form) and 2-pyridone (keto form) tautomeric equilibrium. nih.govrsc.org In the gas phase, the enol form is generally found to be slightly more stable than the keto form. nih.govmdpi.com The energy difference is small, typically in the range of a few kJ/mol. nih.govmdpi.com

The interconversion between the two tautomers proceeds through a transition state involving an intramolecular proton transfer. The energy barrier for this process in the gas phase is substantial, suggesting that uncatalyzed interconversion is slow. nih.govnih.gov Computational studies have estimated this barrier to be significant, effectively hindering spontaneous tautomerization in the absence of a catalyst or solvent mediation. nih.govnih.gov The presence of water molecules has been shown to dramatically lower this barrier by facilitating a proton relay mechanism. nih.gov

Table 1: Calculated Gas-Phase Tautomerization Energies and Barriers for the 2-Hydroxypyridine/2-Pyridone System

Computational MethodΔE (keto - enol) (kJ/mol)Activation Barrier (kJ/mol)
Semi-empirical (CNDO/2)-296 nih.gov
MP2/6-31G -0.64 (Free Energy)-
M062X/6-311++G5-9~137 nih.gov
B3LYP/6-311++G -1 to -3-
CCSD/6-311++G5-9153.6 nih.gov
DFT wB97X-V/6-311+G(2df,2p)-160 (kcal/mol) nih.gov

Note: A positive ΔE indicates the enol form is more stable.

The tautomeric equilibrium of 2-hydroxypyridine systems is highly sensitive to the solvent environment. nih.govnih.gov In polar solvents, the equilibrium shifts significantly towards the more polar 2-pyridone (keto) form. nih.gov This is due to the better solvation of the larger dipole moment of the keto tautomer. nih.gov Computational models, including both implicit continuum solvation models and explicit solvent molecules, have successfully reproduced this trend.

Theoretical studies have demonstrated that the presence of explicit water molecules can stabilize the 2-pyridone tautomer through hydrogen bonding. nih.gov The formation of hydrogen-bonded complexes with water is energetically favorable and shifts the equilibrium to the keto form. nih.gov In non-polar solvents like cyclohexane, the energy difference between the two tautomers is small, and they can coexist in comparable amounts. nih.gov

Table 2: Experimental and Theoretical Tautomeric Equilibrium Constants (KT = [keto]/[enol]) for 2-Hydroxypyridine in Various Solvents

SolventKT (Experimental)Theoretical Approach
Gas Phase~0.4Ab initio rsc.org
Cyclohexane0.4 - 2.4-
Chloroform11-
Acetonitrile43-
Water900 nih.govAb initio SCRF nih.gov

The introduction of the 2-methylphenyl substituent at the 4-position is expected to have a modest electronic effect on the tautomeric equilibrium. However, the principles of solvent-induced shifts in equilibrium are expected to hold true for this compound as they do for the parent system.

Photophysical Properties and Optical Behavior of 2 Hydroxy 4 2 Methylphenyl Pyridine

Absorption and Emission Spectroscopy of 2-Hydroxy-4-(2-methylphenyl)pyridine

The absorption and emission characteristics of this compound are governed by the electronic transitions within the molecule. The interplay between the hydroxyphenyl and pyridine (B92270) moieties is expected to define its spectral properties.

The electronic absorption spectrum of compounds structurally similar to this compound is typically characterized by transitions involving π-orbitals of the aromatic system. The absorption maxima are anticipated to be in the ultraviolet (UV) or near-UV region. For related 2-hydroxyphenyl-substituted heterocyclic compounds, the absorption is generally attributed to π-π* transitions. The specific position of the absorption maxima will be influenced by the electronic distribution in the ground state, which is affected by the substituent groups and the solvent environment.

The fluorescence of this compound is expected to be a key feature of its photophysical profile. In many related 2-hydroxyphenyl derivatives, the emission properties are dictated by processes occurring in the excited state.

Quantum Yields: The fluorescence quantum yield (Φf), which represents the efficiency of the emission process, can vary significantly depending on the molecular structure and environment. For compounds that undergo efficient ESIPT, the quantum yield of the resulting tautomer emission can be substantial. However, competitive non-radiative decay pathways can lower the quantum yield.

Lifetimes: The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For molecules exhibiting ESIPT, distinct lifetimes can often be observed for the initially excited (enol) form and the proton-transferred (keto) tautomer. These lifetimes are sensitive to the rates of both radiative and non-radiative decay processes.

Stokes Shifts: A significant characteristic of compounds undergoing ESIPT is a large Stokes shift, which is the difference in energy between the absorption and emission maxima. This large shift arises because absorption occurs to the excited state of the initial form (enol), while emission originates from the electronically relaxed excited state of the proton-transferred tautomer (keto), which is at a lower energy level.

PropertyExpected Behavior for this compound
Absorption Maxima (λ_abs) UV to near-UV region, corresponding to π-π* transitions.
Emission Maxima (λ_em) Expected to be significantly red-shifted from the absorption.
Quantum Yield (Φf) Variable, dependent on the efficiency of radiative vs. non-radiative decay pathways.
Lifetime (τ) May exhibit multi-exponential decay due to different excited species (enol and keto tautomers).
Stokes Shift Expected to be large, a characteristic feature of ESIPT.

Solvatochromism and Environmental Sensitivity of Optical Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. The optical properties of this compound are expected to be sensitive to the solvent environment. This sensitivity arises from the potential for changes in the dipole moment of the molecule upon electronic excitation and the specific interactions (such as hydrogen bonding) between the solute and solvent molecules.

In polar solvents, stabilization of a more polar excited state can lead to a red shift (bathochromic shift) in the emission spectrum. Conversely, non-polar solvents may result in a blue shift (hypsochromic shift). The ability of the solvent to act as a hydrogen bond donor or acceptor can also significantly influence the ground and excited state properties, thereby affecting the absorption and emission spectra. For instance, solvents that can form strong hydrogen bonds with the hydroxyl group or the pyridine nitrogen may compete with the intramolecular hydrogen bond, potentially altering the ESIPT process.

Structure-Photophysical Property Relationships in this compound and its Derivatives

The photophysical properties of this compound can be systematically tuned by modifying its chemical structure. The relationship between the molecular structure and the optical behavior is a critical aspect of designing molecules with desired photophysical characteristics.

Substituents on either the pyridine or the phenyl ring can have a profound impact. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption and emission wavelengths. For example, introducing electron-donating groups can facilitate intramolecular charge transfer, which often results in a red-shift of the emission. The position of the substituents is also crucial, as it can influence the steric hindrance and the electronic communication between the different parts of the molecule. For instance, the presence of the methyl group at the 2-position of the phenyl ring in the parent compound likely induces a twisted conformation between the two aromatic rings, which will affect the extent of π-conjugation and, consequently, the photophysical properties.

Advanced Photophysical Mechanisms

The structure of this compound, featuring a proton-donating hydroxyl group in proximity to a proton-accepting nitrogen atom within the pyridine ring, makes it a prime candidate for undergoing Excited-State Intramolecular Proton Transfer (ESIPT).

Excited-State Intramolecular Proton Transfer (ESIPT): Upon photoexcitation, the acidity of the phenolic proton and the basicity of the pyridine nitrogen are often enhanced. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state keto-tautomer. This tautomer then relaxes to its ground state via fluorescence, typically with a large Stokes shift, before rapidly reverting to the original enol form. This four-level photocycle is a hallmark of many 2-hydroxyphenyl-substituted N-heterocycles.

Intramolecular Charge Transfer (ICT): In addition to ESIPT, molecules with electron-donating and electron-accepting moieties can exhibit Intramolecular Charge Transfer upon excitation. In this compound, the hydroxyphenyl group can act as an electron donor and the pyridine ring as an electron acceptor. Photoinduced ICT can lead to a highly polar excited state, the emission from which is often highly sensitive to solvent polarity. In some systems, ESIPT and ICT are coupled processes, where the initial proton transfer facilitates a subsequent charge redistribution. The interplay between ESIPT and ICT can lead to complex fluorescence behavior, including dual emission in certain solvents. For instance, in some environments, emission from both the locally excited state and the charge-transfer state can be observed.

Coordination Chemistry and Ligand Properties of 2 Hydroxy 4 2 Methylphenyl Pyridine

Ligand Design Principles and Metal Complexation Strategies for 2-Hydroxypyridine (B17775) Derivatives

The design of ligands based on the 2-hydroxypyridine scaffold is fundamentally governed by its tautomeric equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms. This tautomerism is a critical feature, as deprotonation of the hydroxyl group leads to the formation of the 2-pyridonate anion, which is a highly effective chelating agent. The electronic properties of the ligand can be fine-tuned by introducing substituents on the pyridine (B92270) ring. In the case of 2-hydroxy-4-(2-methylphenyl)pyridine, the 4-aryl group influences the steric and electronic environment of the coordination site.

Metal complexation strategies with 2-hydroxypyridine derivatives typically involve the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The synthesis often requires the use of a base to facilitate the formation of the pyridonate anion, which then coordinates to the metal center.

The 2-pyridonate anion is a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the deprotonated hydroxyl oxygen. This N,O-chelation forms a stable five-membered ring with the metal ion. This is the most common coordination mode, although monodentate coordination through either the nitrogen or oxygen is also possible under certain conditions. The presence of the 2-methylphenyl group at the 4-position of the pyridine ring in this compound would be expected to sterically influence the packing of the complexes in the solid state but is unlikely to alter the fundamental N,O-chelating nature of the ligand.

The synthesis of metal complexes with 2-hydroxypyridine ligands has been reported for a variety of transition metals. For instance, the reaction of Group 4 metal alkoxides with 2-hydroxypyridine leads to the formation of a family of compounds with diverse structural motifs, including dinuclear and oxo-based tetra-, tri-, and monomeric arrangements. osti.gov

Copper(II) complexes have also been synthesized, often resulting in paddlewheel conformations where two copper(II) centers are bridged by carboxylate ligands and capped by the 2-hydroxypyridine derivative. researchgate.net Furthermore, palladium(II) complexes bearing 2-hydroxypyridine-based ligands have been prepared and characterized, demonstrating their utility in catalytic applications.

A general synthetic route to such complexes involves the mixing of a metal salt (e.g., metal chloride, acetate, or alkoxide) with the 2-hydroxypyridine ligand in an appropriate solvent, often with heating or refluxing to drive the reaction to completion.

Structural Characterization of Metal Complexes (e.g., X-ray Crystallography, EPR, Magnetic Susceptibility)

For paramagnetic metal complexes, such as those containing Cu(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic environment of the metal ion. The EPR parameters can provide insights into the geometry of the complex and the nature of the metal-ligand bonding. Magnetic susceptibility measurements further characterize the magnetic properties of these complexes, confirming the oxidation state and spin state of the metal center.

Below is a table summarizing representative structural data for a related Cu(II) complex.

Parameter Value
Metal Center Cu(II)
Coordination Geometry Square Pyramidal
Cu-N Bond Length (Å) ~2.18
Cu-O Bond Length (Å) ~1.97 - 1.99

Note: Data is representative of a dinuclear Cu(II) formamidine (B1211174) complex with benzoate (B1203000) and N-donor ligands, illustrating typical bond lengths in similar coordination environments. researchgate.net

Spectroscopic and Electronic Properties of Metal Complexes

The spectroscopic properties of metal complexes with 2-hydroxypyridine ligands provide valuable information about their structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of a complex, when compared to that of the free ligand, can confirm coordination. A shift in the C=O stretching frequency of the pyridone tautomer and changes in the C-N and C-C stretching vibrations of the pyridine ring are indicative of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) is used to elucidate the structure in solution. The chemical shifts of the ligand's protons and carbons will change upon coordination to a metal.

UV-Visible Spectroscopy: The electronic spectra of these complexes show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. The positions and intensities of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry.

Applications in Catalysis and Sensing as Ligands

Ligands based on the 2-hydroxypyridine framework have shown considerable promise in various catalytic applications. The ability of the ligand to potentially participate in proton transfer and stabilize different metal oxidation states makes it a versatile component in catalyst design.

Palladium complexes bearing 2-hydroxypyridine-based ligands have been demonstrated to be active catalysts for the α-alkylation of ketones with alcohols through a borrowing-hydrogen mechanism. In this process, the metal-ligand cooperation is believed to be crucial for the catalytic activity.

Copper(II) complexes with related N-donor ligands have been shown to be active catalysts in the ring-opening polymerization of ε-caprolactone. researchgate.net The catalytic activity can be influenced by the nature of the ligand and the presence of co-initiators. While the specific use of this compound as a ligand in these applications has not been reported, its structural similarity to other effective ligands suggests its potential in these and other catalytic transformations. The development of new catalysts based on such ligands continues to be an active area of research. Due to their ability to bind selectively to metal ions and exhibit changes in their spectroscopic properties upon binding, these ligands also have potential for the development of chemical sensors.

Applications of 2 Hydroxy 4 2 Methylphenyl Pyridine in Advanced Materials and Sensing

Utilization in Luminescent Materials and Optical Devices

There are no available studies on the luminescent properties or the use of 2-Hydroxy-4-(2-methylphenyl)pyridine in optical devices. While the broader class of 4-aryl-2,6-disubstituted pyridines has been investigated for fluorescence properties, research on the specific photophysical characteristics of this compound has not been reported. europub.co.ukechemcom.com Similarly, various 2-pyridone derivatives are known to exhibit fluorescence, but the specific compound is not among them. researchgate.net

Role in Chemosensing and Ion Recognition Systems

The potential of this compound as a chemosensor or in ion recognition systems has not been explored in the available scientific literature. Pyridine (B92270) derivatives are widely recognized for their potential in creating effective chemosensors for various ions and neutral molecules. nih.gov However, no synthesis or application of this compound for these purposes has been documented.

There is no information regarding the design of chemosensors based on this compound for the selective detection of any analyte.

No mechanisms of analyte interaction or signal transduction involving this compound have been described in published research.

Exploration as Components in Organic Electronic Materials

An extensive search has found no evidence of this compound being synthesized, investigated, or considered as a component in organic electronic materials. Research into related structures, such as other pyridine derivatives, for use in organic electronics exists, but does not include the specific title compound. europub.co.uk

Future Research Directions and Emerging Opportunities for 2 Hydroxy 4 2 Methylphenyl Pyridine

Development of Novel and Sustainable Synthetic Methodologies for Structural Diversity

A primary area of future research lies in the development of efficient, atom-economical, and environmentally benign methods for synthesizing 2-Hydroxy-4-(2-methylphenyl)pyridine and its analogues. While classical condensation methods exist for 2-hydroxypyridines, there is significant room for improvement. mdpi.com

Future synthetic research should focus on:

Multicomponent Reactions (MCRs): Investigating one-pot, multicomponent strategies to assemble the core structure from simple, readily available precursors. mdpi.com These methods offer advantages such as reduced reaction times, high yields, and minimized waste, aligning with the principles of green chemistry. mdpi.com

C-H Activation/Functionalization: Exploring late-stage functionalization of the pyridine (B92270) or phenyl rings through direct C-H activation. This would provide a modular approach to a diverse library of derivatives, allowing for fine-tuning of electronic and steric properties without requiring de novo synthesis for each new analogue.

Flow Chemistry: Adapting synthetic routes to continuous flow processes. This can enhance safety, improve reproducibility, and allow for easier scale-up. For instance, a process for producing 2-hydroxypyridine (B17775) from 2-chloro-pyridine has been developed that offers high purity and superior yields in a one-stage reaction. google.com

Catalytic Approaches: Developing novel catalysts, such as mesoporous solid acids, for aminocyclization reactions that could lead to highly selective synthesis of related substituted pyridines. elsevierpure.com

Synthetic Strategy Potential Advantages Research Goal for this compound
Multicomponent ReactionsHigh efficiency, reduced waste, operational simplicity. mdpi.comDevelop a one-pot synthesis from basic chemical feedstocks.
C-H FunctionalizationAccess to structural diversity from a common core, late-stage modification.Create a library of derivatives with varied substituents on either aromatic ring.
Flow ChemistryEnhanced safety, scalability, and process control.Establish a continuous, high-yield production method.
Novel CatalysisHigh selectivity, milder reaction conditions, catalyst recyclability. elsevierpure.comDiscover selective catalysts for the synthesis and functionalization of the target compound.

Deeper Mechanistic Understanding of Complex Reactions and Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational application. Key areas for future mechanistic investigation include:

Tautomerism: The tautomeric equilibrium between the 2-hydroxy (enol) form and the 2-pyridone (keto) form is a defining characteristic of this class of compounds. nih.gov Theoretical and spectroscopic studies are needed to quantify how the 4-(2-methylphenyl) substituent influences this equilibrium in various environments (gas phase, different solvents, solid state). wikipedia.orgnih.govacs.org This equilibrium is critical as it dictates the molecule's hydrogen bonding capabilities, coordination modes, and reactivity.

Photochemical Reactions: Pyridines can be functionalized via radical addition processes under photochemical conditions. acs.org Future work could explore the regioselectivity of such reactions on this compound, harnessing the unique reactivity of pyridinyl radicals to forge new carbon-carbon bonds. acs.org

Reaction Intermediates: Many catalytic reactions involving pyridine derivatives proceed through reactive intermediates. nih.gov Isolating and characterizing such intermediates in reactions involving this compound, for example in organocatalysis, would provide invaluable insight into the operative reaction pathways. nih.gov Combined experimental and theoretical studies on related systems have successfully elucidated complex reaction pathways, such as ring-contraction versus 7-membered ring formation. chemrxiv.org

Exploration of Advanced Photophysical Phenomena and Their Control

The aromatic, heterocyclic structure of this compound suggests a rich potential for interesting photophysical properties. Research in this area could uncover novel fluorophores and photoresponsive materials.

Excited-State Intramolecular Proton Transfer (ESIPT): The proximate hydroxyl and pyridine nitrogen groups create a potential pathway for ESIPT, a phenomenon that can lead to large Stokes shifts and dual emission. Related 2-(2'-hydroxyphenyl)pyrimidine systems are known to be non-emissive due to ESIPT, but fluorescence can be "switched on" by protonation or chelation. nih.gov Investigating whether the 2-methylphenyl group modulates this process in this compound is a key research question.

Solvatochromism: The response of the compound's absorption and emission spectra to solvent polarity should be systematically studied. Strong solvatochromism would indicate a significant change in dipole moment upon excitation, a property useful for developing chemical sensors and probes. nih.gov

Aggregation-Induced Emission (AIE): While many fluorophores suffer from quenching in the solid state, some exhibit AIE. It would be valuable to synthesize derivatives of this compound and investigate their emission properties in aggregate and solid forms to screen for potential AIE activity.

Metal-Complex Luminescence: The N,O-chelate site can be used to coordinate with metal ions (e.g., B, Zn(II), Ir(III), Pt(II)) to form luminescent complexes. The 4-aryl substituent can be used to tune the energy of the ligand-centered and charge-transfer excited states, thereby controlling the emission color and efficiency.

Phenomenon Underlying Principle Potential Application
ESIPTProton transfer in the excited state between donor (OH) and acceptor (N) sites. nih.govRatiometric sensors, photostabilizers, white-light emitters.
SolvatochromismDifferential solvation of ground and excited states due to polarity changes. nih.govEnvironmental probes, solvent polarity sensors.
AIERestriction of intramolecular motion in the aggregated state enhances emission.Solid-state lighting, bio-imaging probes.
Metal-Complex LuminescenceCoordination to metals creates new emissive excited states (MLCT, LLCT).Organic Light-Emitting Diodes (OLEDs), chemical sensors.

Expanding Applications in Catalysis, Supramolecular Chemistry, and Smart Materials

The unique structural features of this compound make it a promising candidate for several advanced applications.

Catalysis: The bidentate N,O-chelating site is ideal for coordinating to metal centers, making it a versatile ligand for catalysis. chemimpex.comresearchgate.netosti.gov Future research can explore its use in reactions such as cross-coupling, oxidation, and asymmetric synthesis. The 2-methylphenyl group provides steric bulk that can influence the selectivity and stability of the resulting catalyst. Furthermore, 2-pyridone itself can act as a bifunctional organocatalyst, facilitating proton-transfer-dependent reactions. wikipedia.org

Supramolecular Chemistry: The pyridone tautomer possesses both a hydrogen-bond donor (N-H) and acceptor (C=O), making it an excellent building block for designing predictable supramolecular assemblies like rosettes, tapes, and helices through self-assembly. wikipedia.orgresearchgate.net The 4-aryl group can be used to direct the extended structure through π-π stacking interactions.

Smart Materials: The potential for this molecule to respond to external stimuli (e.g., pH, light, metal ions) makes it a candidate for smart materials. For example, anion-exchange resins functionalized with hydroxypyridine moieties have shown promise for selective ion recovery. mdpi.com One could envision incorporating this compound into polymers to create materials with tunable optical properties or selective binding capabilities.

Integration of Advanced Computational and Experimental Approaches for Predictive Design and Discovery

Synergizing computational modeling with experimental validation will be paramount to accelerating the discovery of new applications for this compound.

Predictive Synthesis: Machine learning and quantum chemical calculations can help predict reaction outcomes and identify optimal conditions for novel synthetic transformations, reducing the amount of empirical screening required. rsc.org

Modeling of Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict key properties before synthesis. This includes calculating tautomeric energy differences, predicting absorption and emission spectra, modeling excited state dynamics like ESIPT, and estimating the energies of frontier molecular orbitals to predict reactivity. nih.govmdpi.com

Rational Design of Functional Molecules: Computational tools can guide the design of new derivatives with targeted properties. For example, 3D-QSAR (Quantitative Structure-Activity Relationship) models can be built to correlate structural features with catalytic activity or biological function, enabling the in silico design of more potent analogues. peerj.com This integrated approach allows for a shift from serendipitous discovery to rational, predictive design of functional molecules based on the this compound scaffold. acs.orgnih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Hydroxy-4-(2-methylphenyl)pyridine with high purity?

Answer:
The synthesis of pyridine derivatives typically involves multi-step organic reactions. For analogous compounds (e.g., chlorophenyl-piperidinylpyridine), optimized protocols include:

  • Stepwise functionalization : Introduce substituents via nucleophilic substitution or coupling reactions under inert atmospheres. For example, use palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions to attach aryl groups .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from dichloromethane/methanol mixtures improves purity (>95%) .
  • Validation : Confirm purity via HPLC or GC-MS, ensuring residual solvents are below ICH limits .

Basic: How should researchers characterize the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Use slow evaporation of a saturated solution in ethanol or acetonitrile to obtain high-quality crystals .
  • Data collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution, accounting for potential twinning or disorder. Hydrogen bonding and π-π interactions should be analyzed to understand packing motifs .
  • Validation : Cross-check with spectroscopic data (¹H/¹³C NMR) to resolve discrepancies between predicted and observed structures .

Advanced: How can computational modeling predict the biological interactions of this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., PPAR-γ or kinase domains). Parameterize the compound’s electrostatic potential using DFT calculations (B3LYP/6-31G*) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets. Analyze RMSD and hydrogen-bonding networks .
  • Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .

Advanced: How to address contradictions between experimental and computational spectroscopic data?

Answer:

  • Multi-technique validation : Combine ¹H/¹³C NMR, IR, and UV-Vis to resolve ambiguities. For example, intramolecular hydrogen bonding (O-H⋯N) may shift NMR peaks unexpectedly .
  • Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to improve agreement with experimental data .
  • Dynamic effects : Consider temperature-dependent NMR to probe conformational flexibility .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves (EN374-certified), lab coats, and safety goggles. Use type P95 respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow. Avoid skin contact; wash immediately with soap/water .
  • Waste disposal : Neutralize acidic/basic residues before transferring to hazardous waste containers .
    Note : Toxicity data for this compound are limited; treat it as a Category 4 acute toxin (H302, H312, H332) based on structural analogs .

Advanced: What strategies optimize yield in large-scale syntheses of pyridine derivatives?

Answer:

  • Catalyst optimization : Screen Pd/Cu catalysts for coupling reactions. For example, Pd(OAc)₂ with Xantphos ligand increases turnover in Suzuki-Miyaura reactions .
  • Flow chemistry : Use continuous reactors to enhance mixing and heat transfer, reducing side-product formation .
  • In-line analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of reaction progress .

Advanced: How to investigate the ecological impact of this compound in laboratory settings?

Answer:

  • PBT assessment : Use OECD 301D (Ready Biodegradability) and 305 (Bioaccumulation in Fish) guidelines. Note that persistence data are unavailable for this compound; extrapolate from pyridine analogs .
  • Soil mobility : Perform column leaching tests (EPA 1615) with loamy sand. Analyze eluates via LC-MS/MS .
  • Mitigation : Implement green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) to reduce environmental release .

Basic: What analytical techniques confirm the absence of regioisomeric impurities?

Answer:

  • HPLC-DAD/MS : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor at 254 nm; impurities <0.1% require MRM transitions for detection .
  • ²D NMR : HSQC and HMBC correlations distinguish regioisomers by correlating aromatic protons with quaternary carbons .
  • XRD : Compare experimental and simulated PXRD patterns to detect crystalline impurities .

Advanced: How does the hydroxy group influence the compound’s reactivity in metal coordination studies?

Answer:

  • Chelation potential : The O-H group can act as a monodentate ligand. Test with Cu(II) or Fe(III) salts in ethanol/water (1:1) at 60°C. Monitor via UV-Vis for ligand-to-metal charge transfer bands .
  • Stability : Assess coordination complexes under oxidative conditions (H₂O₂, 24h). Isolate precipitates and characterize via SCXRD .
  • Catalytic activity : Screen Pd-complexed derivatives in cross-coupling reactions (e.g., Heck) to evaluate turnover rates .

Advanced: How to design a stability-indicating assay for this compound under stressed conditions?

Answer:

  • Stress testing : Expose the compound to 0.1M HCl (70°C, 24h), 0.1M NaOH (70°C, 24h), and 3% H₂O₂ (25°C, 6h).
  • Degradation analysis : Use UPLC-PDA at 220 nm and 280 nm. Identify major degradation products (e.g., hydroxylated or demethylated species) via HRMS .
  • Validation : Ensure method specificity by spiking with synthetic impurities and verifying resolution (R > 2.0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.